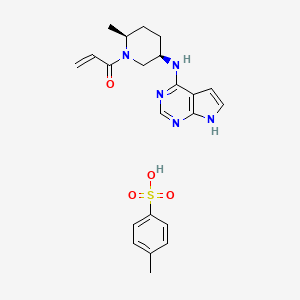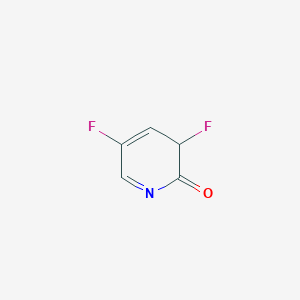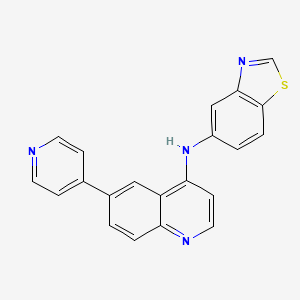
Ripk2-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ripk2-IN-5 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a crucial kinase involved in the signaling pathways of nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 receptors, which play essential roles in the innate immune response. By inhibiting RIPK2, this compound can modulate inflammatory responses, making it a promising candidate for treating various inflammatory and autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ripk2-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of a substituted pyridine derivative, followed by a series of functional group transformations to introduce the desired substituents. The final step often involves a coupling reaction with an amine or other nucleophile to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods to ensure the final product meets purity standards required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Ripk2-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized analogs with potentially different biological activities .
Aplicaciones Científicas De Investigación
Ripk2-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RIPK2 in various chemical pathways and reactions.
Biology: Employed in research to understand the signaling mechanisms of NOD1 and NOD2 receptors and their role in innate immunity.
Medicine: Investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as Crohn’s disease, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new drugs targeting inflammatory pathways, as well as in the production of diagnostic tools for detecting RIPK2 activity .
Mecanismo De Acción
Ripk2-IN-5 exerts its effects by specifically inhibiting the kinase activity of RIPK2. Upon activation by upstream NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in the activation of downstream signaling pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting RIPK2, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating the immune response .
Comparación Con Compuestos Similares
Ripk2-IN-5 can be compared with other RIPK2 inhibitors such as OD36 and OD38. These compounds also target the kinase activity of RIPK2 but may differ in their potency, selectivity, and pharmacokinetic properties. For example, OD36 and OD38 have shown high potency with IC50 values in the lower nanomolar range, whereas this compound may offer advantages in terms of selectivity or reduced off-target effects .
List of Similar Compounds
- OD36
- OD38
- CSLP37
- CSLP58
Propiedades
Fórmula molecular |
C21H14N4S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(6-pyridin-4-ylquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C21H14N4S/c1-3-18-17(11-15(1)14-5-8-22-9-6-14)19(7-10-23-18)25-16-2-4-21-20(12-16)24-13-26-21/h1-13H,(H,23,25) |
Clave InChI |
DDRVRFLMLJHXSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1C3=CC=NC=C3)NC4=CC5=C(C=C4)SC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


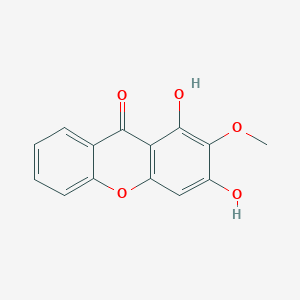
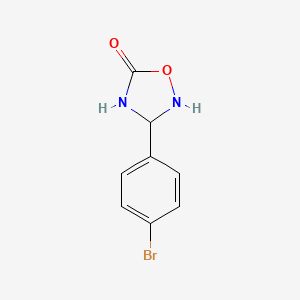
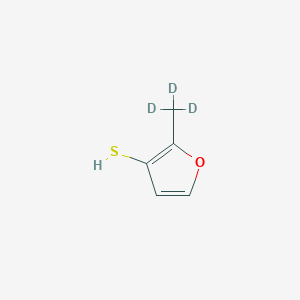
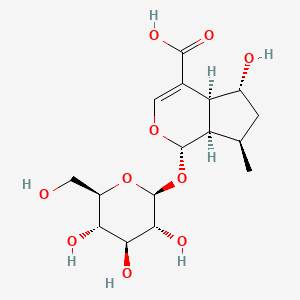

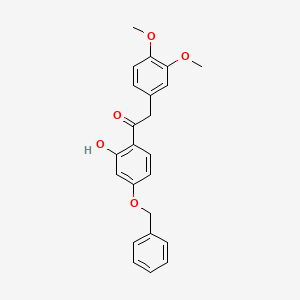
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


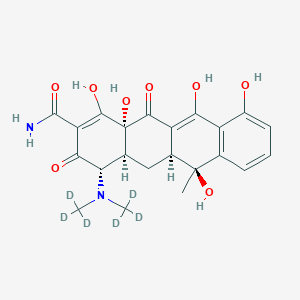
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
